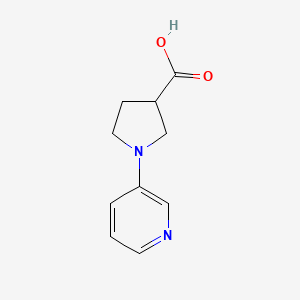

1-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-pyridin-3-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)8-3-5-12(7-8)9-2-1-4-11-6-9/h1-2,4,6,8H,3,5,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZLMGGDGNECGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Enantioselective Hydrogenation Approach

One of the most efficient and economically viable methods for preparing pyrrolidine-3-carboxylic acid derivatives, including 1-(pyridin-3-yl)pyrrolidine-3-carboxylic acid, is through enantioselective hydrogenation of appropriately substituted pyrroline or pyrrole precursors.

Catalyst System : Ruthenium-based catalysts such as [Ru(OAc)2((R)-2-Furyl-MeOBIPHEP)] have been employed to achieve high enantiomeric excess (>99.9% ee) under moderate conditions (30 °C, 40 bar H2) with high conversion rates (>98%).

Procedure : The substrate, e.g., 1-benzyl-4-(halogen-aryl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid derivatives, is subjected to asymmetric hydrogenation in methanol. After reaction completion, the product precipitates upon adjusting pH to the isoelectric point, allowing easy isolation with high purity (>99%) and yield (up to 98%).

Advantages : This method provides excellent stereochemical control, scalability, and high purity without requiring extensive purification steps.

| Parameter | Details |

|---|---|

| Catalyst | Ru(OAc)2((R)-2-Furyl-MeOBIPHEP) |

| Temperature | 30 °C |

| Pressure | 40 bar H2 |

| Solvent | Methanol |

| Reaction Time | ~20 hours |

| Yield | Up to 98% |

| Enantiomeric Excess | >99.9% ee |

Pd-Catalyzed C(sp3)–H Activation and Arylation

Recent advances have utilized directed C–H activation strategies to functionalize pyrrolidine-3-carboxylic acid derivatives, allowing installation of aryl groups at specific positions, which can be adapted for the synthesis of this compound.

Directing Group : The carboxylic acid is derivatized with 8-aminoquinoline to facilitate palladium-catalyzed C(sp3)–H activation and subsequent arylation with aryl iodides.

Reaction Conditions : Optimal conditions include 3 equivalents of aryl iodide, 0.2 equivalents of (BnO)2PO2H as additive, heating at 110 °C for 21 hours in anhydrous 1,4-dioxane at 0.2 M concentration.

Outcome : This method yields densely functionalized 5-oxopyrrolidines with high regioselectivity and allows the introduction of pyridinyl substituents through appropriate aryl iodides.

| Parameter | Details |

|---|---|

| Catalyst | Pd-based complex |

| Directing Group | 8-Aminoquinoline |

| Temperature | 110 °C |

| Time | 21 hours |

| Solvent | Anhydrous 1,4-dioxane |

| Concentration | 0.2 M |

| Yield | Up to 67% (varies by substrate) |

Organocatalytic Enantioselective Michael Addition

For the synthesis of enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives, organocatalytic Michael addition provides a concise route:

Strategy : Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates leads to intermediates that can be converted to 5-alkyl-substituted pyrrolidine-3-carboxylic acids with high enantiomeric purity (up to 97% ee).

Advantages : This approach is stereoselective, relatively straightforward, and avoids the need for metal catalysts.

Multi-Step Synthetic Routes via Arylation and Coupling Reactions

Complex analogs of pyrrolidine-3-carboxylic acid, including those bearing pyridinyl moieties, have been synthesized through multi-step sequences involving:

1,4-Addition Reactions : Arylic cuprate or rhodium(I)-catalyzed 1,4-additions to enantiopure enones form key intermediates with high diastereoselectivity.

Lactam Reduction and Protection/Deprotection Steps : Reduction of lactams with borane or super-hydride reagents, followed by selective protection/deprotection, enables functional group manipulations necessary for subsequent coupling.

Pd-Catalyzed Oxidative Carbonylation and Coupling : Introduction of carboxylate groups and aryl substituents via Pd-catalyzed oxidative carbonylation and cross-coupling reactions facilitates the construction of the pyridinyl-substituted pyrrolidine scaffold.

Sonogashira and CuAAC Reactions : For further diversification, Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) have been employed to append functional groups.

Summary Table of Preparation Methods

| Method | Key Features | Yield / Purity | Notes |

|---|---|---|---|

| Enantioselective Hydrogenation | Ru-catalyst, mild conditions, high ee | Up to 98% yield, >99.9% ee | Economical, scalable |

| Pd-Catalyzed C(sp3)–H Arylation | Directed arylation via 8-aminoquinoline | Up to 67% yield | Enables late-stage functionalization |

| Organocatalytic Michael Addition | Metal-free, stereoselective | High ee (up to 97%) | Concise synthesis |

| Multi-step Arylation and Couplings | Complex functionalization, diverse transformations | Variable yields | Suitable for analog synthesis |

Research Findings and Considerations

The enantioselective hydrogenation method is particularly valuable for producing optically pure this compound derivatives, crucial for pharmaceutical applications targeting central nervous system disorders.

Directed C–H activation strategies offer a powerful tool for late-stage diversification, allowing the introduction of pyridinyl groups with regio- and stereocontrol, which is important for medicinal chemistry optimization.

Organocatalytic methods provide complementary approaches where metal contamination is a concern or where simpler synthetic routes are desired.

Multi-step synthetic routes involving coupling reactions allow the assembly of complex analogs but require careful control of stereochemistry and protecting group strategies.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce various reduced forms of the original compound .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid has been studied for its potential therapeutic effects in several areas:

Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, structural modifications can enhance its interaction with specific cancer cell lines, leading to apoptosis (programmed cell death) in malignant cells. Case studies have shown promising results in inhibiting tumor growth in vitro.

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective drug development. Studies suggest that it may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Biochemical Applications

In biochemistry, this compound serves as an organic buffer, aiding in various biochemical assays and reactions. Its buffering capacity is crucial in maintaining pH levels during enzymatic reactions, which is vital for accurate experimental results.

Material Science Applications

The unique properties of this compound also extend to material science:

Polymer Synthesis

This compound can be utilized in the synthesis of functional polymers. By incorporating this compound into polymer matrices, researchers can create materials with enhanced thermal stability and mechanical properties.

Nanomaterial Development

Additionally, its chemical reactivity allows for the functionalization of nanomaterials, which can be employed in drug delivery systems or as catalysts in chemical reactions.

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can influence biological pathways, leading to therapeutic effects .

Comparación Con Compuestos Similares

Structural Analogues of Pyrrolidine-3-carboxylic Acid Derivatives

*Note: Data marked with * are estimated based on structural analogs.

Key Structural and Functional Differences

- Ring System Variations :

- Electron-Withdrawing Groups : Pyrimidine () and trifluoromethyl () groups enhance acidity and binding to targets like enzymes or receptors.

Hydrophilic Groups : Hydroxy and carboxylic acid moieties (e.g., in 4b ) improve water solubility and hydrogen-bonding capacity, critical for anticonvulsant activity.

Biological Activity :

Physicochemical and Pharmacokinetic Trends

- Lipophilicity : Ethyl or benzyl substituents (e.g., 1-ethylpyrrolidine-3-carboxylic acid, ) increase logP, favoring blood-brain barrier penetration.

- Polarity : Carboxylic acid groups (TPSA ~50–60 Ų) enhance solubility but may limit membrane permeability compared to esters or amides .

- Synthetic Yields : Urea-linked derivatives () achieve high purity (>99%) and moderate yields (68%), suggesting robust synthetic routes.

Actividad Biológica

1-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative that has attracted attention for its potential biological activities. This compound is characterized by the presence of a pyridine ring, which contributes to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidine ring substituted with a pyridine moiety and a carboxylic acid group, which may influence its solubility and interaction with biological targets.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Anticonvulsant Activity : Research indicates that compounds with similar structures may exhibit protective effects against convulsions and other neurological disorders. For instance, branched alkyl pyrrolidines have been noted for their efficacy in treating epilepsy and related conditions .

- Cognitive Enhancement : There is evidence suggesting that pyrrolidine derivatives can improve cognitive functions and protect against neurodegenerative diseases . This is particularly relevant for aging populations.

- Antimicrobial Properties : Studies have shown that certain pyrrole derivatives possess significant antimicrobial activity against various pathogens, indicating a potential application in treating infections .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability. This could explain its anticonvulsant properties.

- Enzymatic Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in metabolic pathways or cellular signaling, which could lead to therapeutic effects in various diseases .

- Antioxidant Activity : Some studies suggest that pyrrolidine derivatives can reduce oxidative stress by modulating antioxidant enzyme levels, providing neuroprotective effects .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Epilepsy Treatment : A study involving a series of pyrrolidine derivatives showed promising results in reducing seizure frequency in rodent models, suggesting that modifications to the pyrrolidine structure can enhance anticonvulsant efficacy.

- Neuroprotection : Research on related compounds indicated improvements in cognitive function in aged animals treated with pyrrolidine derivatives, supporting their use in age-related cognitive decline.

Q & A

Q. What are the optimal synthetic routes for 1-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves coupling pyridine-3-yl derivatives with pyrrolidine precursors. For example, a nucleophilic substitution reaction between 3-bromopyridine and pyrrolidine-3-carboxylic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Post-synthesis, purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is recommended. Purity validation should employ HPLC (C18 column, 0.1% TFA in H₂O/MeCN) and mass spectrometry (ESI-MS for m/z confirmation). Ensure anhydrous conditions to prevent hydrolysis of intermediates .

Q. How can the stereochemistry of the pyrrolidine ring be confirmed during synthesis?

- Methodological Answer : Chiral resolution techniques, such as chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol mobile phase), or enzymatic resolution using lipases, can isolate enantiomers. X-ray crystallography provides definitive stereochemical confirmation. For rapid analysis, compare experimental circular dichroism (CD) spectra with computational predictions (e.g., DFT-based simulations) .

Q. What spectroscopic methods are most effective for structural characterization?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to identify pyridinyl protons (δ 8.5–9.0 ppm) and pyrrolidine carbons (δ 45–60 ppm).

- IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ (calculated for C₁₀H₁₂N₂O₂: 200.0954).

Cross-reference with literature data for pyridine-pyrrolidine hybrids .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine moiety influence binding affinity to biological targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model interactions between enantiomers and targets like nicotinic acetylcholine receptors. Compare binding scores of (R)- and (S)-configurations. Validate with in vitro assays (e.g., radioligand binding studies). For example, (R)-enantiomers may exhibit higher affinity due to optimized hydrogen bonding with receptor residues .

Q. What strategies mitigate metabolic instability of the carboxylic acid group in vivo?

- Methodological Answer :

- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in target tissues.

- Bioisosteric Replacement : Substitute -COOH with tetrazole or acyl sulfonamide groups while maintaining acidity (pKa ~4–5).

Monitor metabolic stability via liver microsome assays (human/rat) and LC-MS/MS metabolite profiling .

Q. How can computational modeling predict off-target interactions for this compound?

- Methodological Answer : Perform pharmacophore screening using tools like Schrödinger’s Phase or MOE. Train models on databases (ChEMBL, PubChem) to identify potential off-targets (e.g., kinases, GPCRs). Validate predictions with thermal shift assays (TSA) to detect protein-ligand binding .

Handling and Safety

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.